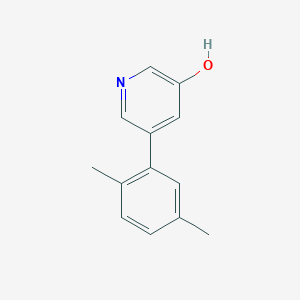

5-(2,5-Dimethylphenyl)pyridin-3-ol

Description

Properties

IUPAC Name |

5-(2,5-dimethylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-9-3-4-10(2)13(5-9)11-6-12(15)8-14-7-11/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYYWWQPFMLFJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682576 | |

| Record name | 5-(2,5-Dimethylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261940-56-0 | |

| Record name | 5-(2,5-Dimethylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing aryl groups to heterocyclic frameworks. For 5-(2,5-Dimethylphenyl)pyridin-3-ol, this method involves coupling a pyridin-3-ol derivative bearing a halogen (e.g., bromine) at the 5-position with 2,5-dimethylphenylboronic acid. A representative procedure involves:

-

Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of toluene and aqueous Na₂CO₃.

-

Conditions : Heating at 80–100°C for 12–24 hours under inert atmosphere.

-

Yield : 60–75% after purification via silica gel chromatography.

A critical challenge lies in protecting the hydroxyl group during coupling. Benzyl ether protection is commonly employed, as demonstrated in the synthesis of analogous pyridin-3-ol derivatives. Post-coupling, catalytic hydrogenolysis (Pd(OH)₂/H₂) removes the benzyl group, yielding the free hydroxyl.

Direct C–H Arylation

Recent advances in C–H activation enable direct arylation of pyridin-3-ol derivatives without pre-functionalization. For example, palladium-catalyzed coupling with 2,5-dimethylbenzene diazonium salts under mild conditions (room temperature, aqueous ethanol) achieves moderate yields (40–55%). However, regioselectivity remains a hurdle, often requiring directing groups or tailored ligands.

Protective Group Strategies and Deprotection

Benzyl Protection

Benzyl groups are widely used to mask hydroxyl functionalities during synthetic sequences. In the context of this compound:

-

Protection : Treat pyridin-3-ol with benzyl bromide and K₂CO₃ in DMF at 60°C.

-

Coupling : Perform Suzuki-Miyaura coupling as described in Section 1.1.

-

Deprotection : Hydrogenolysis using Pd(OH)₂ in methanol under H₂ atmosphere.

This method ensures high functional group tolerance, though over-reduction of the pyridine ring is a potential side reaction.

Acetyl Protection

Acetylation with acetic anhydride in pyridine provides an alternative route. However, deprotection requires harsh alkaline conditions (e.g., NaOH/EtOH), which may degrade sensitive substituents.

Cyclization Strategies for Pyridine Core Formation

Hantzsch Dihydropyridine Synthesis

While traditionally used for 1,4-dihydropyridines, modified Hantzsch reactions can yield pyridin-3-ol derivatives. For instance, condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate and ammonium acetate in refluxing ethanol generates a dihydropyridine intermediate, which is oxidized to the aromatic pyridine using MnO₂. Yields are modest (30–50%), necessitating optimization.

Catalytic Hydrogenolysis in Deprotection

Catalytic hydrogenolysis is pivotal for removing benzyl or allyl protecting groups. Key parameters include:

-

Catalyst : Pd(OH)₂/C (Pearlman’s catalyst) or Pd/C (10% w/w).

-

Solvent : Methanol or ethanol.

-

Conditions : H₂ atmosphere (1–3 bar), room temperature to 50°C.

For this compound, hydrogenolysis achieves near-quantitative deprotection without affecting the pyridine ring.

Characterization and Purification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Synthesis of 5-(2,5-Dimethylphenyl)pyridin-3-ol

The synthesis of this compound can be achieved through several methods, including:

- Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction is commonly used to form carbon-carbon bonds between aryl halides and organoboron compounds. The reaction typically involves the use of a base (e.g., potassium carbonate) and a solvent like dimethylformamide under inert conditions at elevated temperatures.

- Biocatalytic Methods : Recent studies have explored the use of whole-cell biocatalysts for the hydroxylation of pyridine derivatives, providing an environmentally friendly alternative to traditional chemical synthesis .

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest for pharmaceutical research:

- Antimicrobial Properties : Research has indicated that derivatives of pyridine compounds can possess significant antimicrobial activity. The presence of the hydroxyl group in this compound may enhance its interaction with microbial targets .

- Anticancer Potential : Studies have shown that pyridine derivatives can act as inhibitors of various cancer cell lines. For instance, compounds similar to this compound have been investigated for their ability to inhibit cell proliferation in human tumor cell lines .

- Pharmacological Applications : The compound has potential applications as a scaffold in drug design, particularly for developing novel therapeutic agents targeting specific diseases mediated by signaling pathways such as TGF-beta .

Industrial Applications

In addition to its biomedical relevance, this compound has potential applications in industrial chemistry:

- Specialty Chemicals Production : The compound can serve as a building block in the synthesis of specialty chemicals used in various industries, including agriculture and materials science.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs and their substituent effects:

*Estimated based on molecular formula (C₁₃H₁₃NO). †Predicted using substituent contribution models. ‡Assumed similar to pyridin-3-ol derivatives.

Key Observations :

- Lipophilicity (LogP) : The dimethylphenyl group in the target compound likely increases LogP compared to bromo- or chloro-substituted analogs, enhancing membrane permeability but reducing aqueous solubility.

- Polar Surface Area (PSA) : All compounds share a hydroxyl group (~33 Ų contribution), but bulky or halogenated substituents minimally affect PSA.

Q & A

Q. Methodological steps :

Replicate assays with standardized protocols.

Perform dose-response curves to confirm IC₅₀ values.

Use computational docking (e.g., AutoDock) to predict target binding modes.

Basic: What are the solubility and stability profiles of this compound under various conditions?

Answer:

- Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but poorly soluble in water.

- Stability : Degrades under strong acidic/basic conditions. Store at –20°C in inert atmospheres.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.